2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride
Overview
Description
“2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 1210489-39-6 . It has a molecular weight of 226.71 . The IUPAC name for this compound is 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O.ClH/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13;/h1-2,4,6H,3,5,7-8,12H2;1H . This code can be used to generate a 3D structure of the molecule.Scientific Research Applications
Synthesis and Characterization
- 2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride has been used in the synthesis of N-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones. This new class of quinones, which has not been reported yet, was synthesized starting from 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones or ethyl (3-aminomethyl-1,4-dimethoxynaphth-2-yl)acetates (Jacobs et al., 2008).
Reaction with Aromatic Aldehydes
- The compound has been involved in reactions with aromatic aldehydes under various conditions, including conventional heating or microwave irradiation, leading to high yields of tetracyclic dihydroquinazolines (Marinho & Proença, 2016).
Intermediate for Synthesis of β-Amino Acids
- It has been observed that treating N,N-dibenzylamino alcohols with sulfonyl chloride leads to rearranged beta-chloro amines, which are useful intermediates for an EPC synthesis of beta-amino nitriles and beta-amino acids, rather than to tetrahydroisoquinolines as was previously assumed (Weber, Kuklinski & Gmeiner, 2000).
Synthesis of Tetrahydroisoquinoline-1-carboxylic Acids
- A simple and efficient method for synthesizing tetrahydroisoquinoline-1-carboxylic acids, involving a Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization, has been demonstrated using the compound. The acids prepared through this method were characterized as hydrochloride salts and yielded good to excellent results (Chrzanowska et al., 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13;/h1-2,4,6H,3,5,7-8,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJBLKIHOOIOFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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